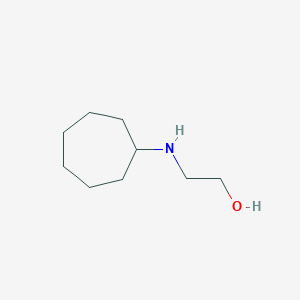

2-Cycloheptylamino-ethanol

Übersicht

Beschreibung

“2-Cycloheptylamino-ethanol” is a chemical compound with the molecular formula C9H19NO . It is also known by its synonyms: 2-CYCLOHEPTYLAMINO-ETHANOL, Ethanol, 2-(cycloheptylamino)-, and 2-(cycloheptylamino)ethan-1-ol .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Cycloheptylamino-ethanol” are not available, ethanol, in general, can undergo a variety of reactions. For instance, ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agents . Another study shows that 2-(2-aminoethylamino)ethanol has superior performance to monoethanolamine for CO2 separation .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic and Pharmacodynamic Interactions

2-Cycloheptylamino-ethanol may be involved in pharmacokinetic and pharmacodynamic interactions with ethanol. Ethanol metabolism involves alcohol dehydrogenase and cytochrome P450 2E1, enzymes responsible for biotransformation of various substances. Interactions with compounds like 2-Cycloheptylamino-ethanol could influence drug pharmacokinetics and pharmacodynamics, particularly in the context of absorption and clearance changes, and physiological responses in different organ systems (Chan & Anderson, 2014).

Chemical Reactions with Cyclotriphosphazene

2-Cycloheptylamino-ethanol may react with cyclotriphosphazene, leading to various derivative products. This reaction demonstrates the potential of 2-Cycloheptylamino-ethanol in creating novel compounds through nucleophilic substitution reactions, which could have applications in material science or pharmaceuticals (Lee et al., 2020).

Topical Delivery Enhancement

In the context of topical medication delivery, 2-Cycloheptylamino-ethanol could be investigated for its potential to enhance penetration of drugs through the skin. This could be particularly relevant in formulations where deeper skin layers need to be targeted for therapeutic effects (Verma & Fahr, 2004).

Controlled Release of Bioactives

The compound might be useful in the development of chitosan films for controlled release of bioactives. This application could be particularly valuable in food technology, pharmaceuticals, and other industries where controlled release of substances is critical (Zarandona et al., 2020).

CO2 Absorption in Alkanolamines

2-Cycloheptylamino-ethanol could be explored for its role in CO2 capture, particularly when comparing its effectiveness to other alkanolamines. This research has implications for environmental science and technology, particularly in efforts to reduce atmospheric CO2 levels (Barzagli et al., 2016).

Zukünftige Richtungen

While specific future directions for “2-Cycloheptylamino-ethanol” are not available, the field of ethanol research is vast and continually evolving. For instance, there is a strong need for sustainable energy sources to decrease reliance on foreign oil . Also, the development of green solvents to replace conventional ones is a promising area of research .

Eigenschaften

IUPAC Name |

2-(cycloheptylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-8-7-10-9-5-3-1-2-4-6-9/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHFHWJLNHBJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480966 | |

| Record name | 2-CYCLOHEPTYLAMINO-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cycloheptylamino-ethanol | |

CAS RN |

55611-62-6 | |

| Record name | 2-CYCLOHEPTYLAMINO-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

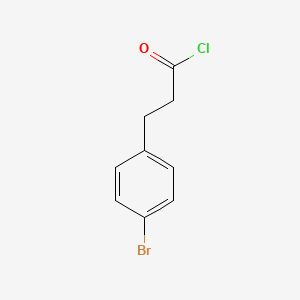

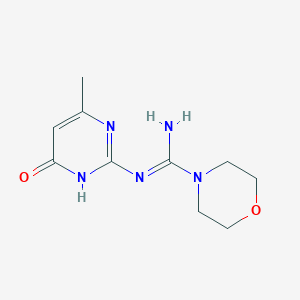

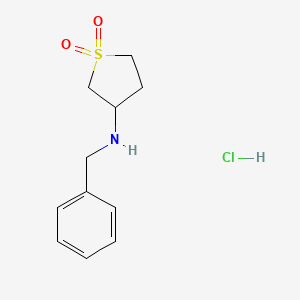

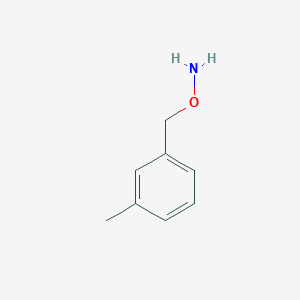

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyrazin-5-amine](/img/structure/B3144563.png)

![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)

![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)